molecular formula C8H4BrClN2 B13490245 3-Bromo-4-chloro-1,5-naphthyridine

3-Bromo-4-chloro-1,5-naphthyridine

Cat. No.: B13490245
M. Wt: 243.49 g/mol
InChI Key: VZCZTAVUYDAFCU-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, sodium nitrite, potassium iodate, manganese dioxide, and potassium permanganate . Reaction conditions vary depending on the desired product and may involve different temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthyridine derivatives with additional functional groups, while substitution reactions can produce a variety of substituted naphthyridines .

Scientific Research Applications

3-Bromo-4-chloro-1,5-naphthyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Bromo-4-chloro-1,5-naphthyridine include other naphthyridine derivatives such as 3-Bromo-8-chloro-1,5-naphthyridine and 3-Bromo-1,5-naphthyridin-4-ol .

Uniqueness

What sets this compound apart from other similar compounds is its unique substitution pattern, which can lead to distinct biological activities and reactivity profiles. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-bromo-4-chloro-1,5-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-4-12-6-2-1-3-11-8(6)7(5)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCZTAVUYDAFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2N=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.49 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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